3,4-diethoxy-N-(4-ethylphenyl)benzamide
Description
3,4-Diethoxy-N-(4-ethylphenyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with ethoxy groups at the 3- and 4-positions and an N-linked 4-ethylphenyl group. Its molecular formula is C₁₉H₂₃NO₃, with an average molecular weight of 313.39 g/mol. This compound is structurally related to neuroleptics, enzyme inhibitors, and agrochemicals, though its specific applications require further investigation .
Properties
IUPAC Name |
3,4-diethoxy-N-(4-ethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-4-14-7-10-16(11-8-14)20-19(21)15-9-12-17(22-5-2)18(13-15)23-6-3/h7-13H,4-6H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPTXTOBQILMOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-diethoxy-N-(4-ethylphenyl)benzamide can be achieved through various methods. One common synthetic route involves the reaction of 4-ethylphenol with ethyl chloroacetate to form 4-ethylphenyl ethylacetate. This intermediate is then reacted with hydroxylamine hydrochloride to produce 4-ethylphenyl hydroxylamine. Finally, the hydroxylamine derivative undergoes a reaction with 3,4-diethoxybenzoyl chloride to yield this compound.
Chemical Reactions Analysis
3,4-diethoxy-N-(4-ethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The ethoxy groups on the benzene ring can undergo nucleophilic substitution reactions, where reagents such as sodium ethoxide or potassium tert-butoxide can replace the ethoxy groups with other nucleophiles.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: This compound has shown potential neuroprotective effects and has been studied for its anxiolytic and antidepressant properties in animal models.
Medicine: Research suggests that it may enhance learning and memory, making it a candidate for studies related to neurodegenerative diseases.
Industry: Its unique chemical structure makes it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(4-ethylphenyl)benzamide involves its binding to the sigma-1 receptor. This binding modulates the activity of various ion channels and neurotransmitter systems. It is suggested that this compound acts as a positive allosteric modulator of the sigma-1 receptor, enhancing its activity and leading to increased neurotransmitter release. This modulation is believed to contribute to its anxiolytic, antidepressant, and neuroprotective effects.
Comparison with Similar Compounds
Key Observations :
- Ethoxy vs.
- Aryl Group Effects : The 4-ethylphenyl group in the target compound offers moderate steric bulk compared to the electron-withdrawing 4-bromo (Compound 49) or 4-nitro (Compound 50) groups, which may impact crystallinity (evidenced by higher melting points in halogenated/nitro derivatives) .
Enzyme Inhibition
- PCAF HAT Inhibition: Benzamides with long 2-acylamino chains (e.g., 2-tetradecanoylamino derivatives) showed >70% inhibition at 100 μM, highlighting the importance of hydrophobic side chains for activity . While the target compound lacks an acylamino group, its 3,4-diethoxy groups may mimic electron-donating effects, though this requires validation.
- PDE4 Inhibition : Roflumilast (a 3,4-dimethoxy-N-(3,5-dichloropyridinyl)benzamide) exhibits potent PDE4 inhibition (IC₅₀ = 0.8 nM). The ethoxy groups in the target compound could enhance selectivity for other isoforms, but potency is likely lower due to the absence of a pyridinyl group .
Antioxidant and Neuroleptic Activity
- Antioxidant Effects: Benzamides with hydroxyl or methoxy substituents (e.g., N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide) showed >85% free radical scavenging, suggesting that electron-donating groups enhance antioxidant capacity. The target compound’s ethoxy groups may offer moderate activity .
- Neuroleptic Potential: Benzamide derivatives like amisulpride and tiapride share structural similarities with the target compound. However, the 4-ethylphenyl group may reduce affinity for dopamine D2/D3 receptors compared to smaller substituents (e.g., sulfonyl groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
